molecular formula C9H14N2O4S B286008 ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate

ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate

Cat. No. B286008
M. Wt: 246.29 g/mol
InChI Key: QVPVTOSWSRZVHK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate, also known as ETH, is a chemical compound that has been extensively studied due to its potential applications in scientific research. ETH is a thiosemicarbazone derivative that has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In

Scientific Research Applications

Ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its antitumor activity. Studies have shown that ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against hepatitis B virus.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of deoxynucleoside triphosphates, which can induce DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its antitumor, antimicrobial, and antiviral activities, ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

Ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using spectroscopic techniques. Additionally, it has a wide range of biological activities, making it useful for studying various biological processes. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its toxicity profile is not well characterized, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and toxicity in vivo, as well as its potential for combination therapy with other anticancer drugs. Additionally, its antimicrobial and antiviral activities make it a promising candidate for the development of new antibiotics and antiviral drugs. Finally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for drug development.

Synthesis Methods

The synthesis of ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate involves the reaction of ethyl hydrazinecarboxylate with 4-acetyl-3-methylthio-2-butanone in the presence of acetic acid. This reaction produces ethyl 2-(4-(methoxycarbonyl)dihydro-3(2H)-thienylidene)hydrazinecarboxylate as a yellow solid with a melting point of 170-173°C. The purity of the compound can be confirmed using spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy.

properties

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

methyl (4Z)-4-(ethoxycarbonylhydrazinylidene)thiolane-3-carboxylate

InChI

InChI=1S/C9H14N2O4S/c1-3-15-9(13)11-10-7-5-16-4-6(7)8(12)14-2/h6H,3-5H2,1-2H3,(H,11,13)/b10-7+

InChI Key

QVPVTOSWSRZVHK-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)N/N=C/1\CSCC1C(=O)OC

SMILES

CCOC(=O)NN=C1CSCC1C(=O)OC

Canonical SMILES

CCOC(=O)NN=C1CSCC1C(=O)OC

Origin of Product

United States

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